1-甲基-3-(吡咯烷-1-基)-1,2-二氢吡嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

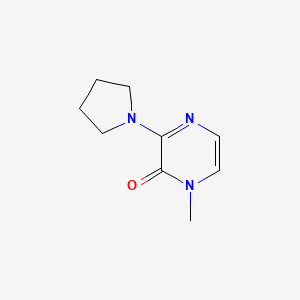

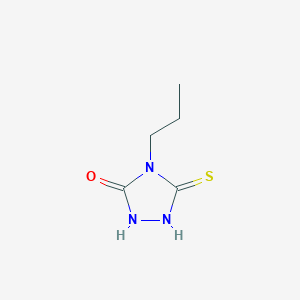

The compound 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridine-4,5-diones was developed, which involves the condensation of primary amines with specific acetamides in acidic ethanol, leading to dihydropyrrolone derivatives . Another study presented a regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation, which significantly reduced reaction times and improved yields . These methods highlight the potential pathways that could be adapted for the synthesis of 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various techniques. For example, the crystal structure of a dihydropyridine derivative was analyzed by X-ray analysis, revealing specific arrangements of the phenyl ring and ester groups . Computational studies have also been conducted to understand the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base systems, providing insights into the stability of different tautomeric forms .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been studied, showing that they can undergo spontaneous transformations. One study found that a pyrazolopyridinone compound is stable in crystal form but unstable in solution, leading to a complex mixture of products upon attempts to purify or recrystallize it . This suggests that 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one may also exhibit interesting reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one can be inferred from related studies. The synthesis of dihydropyrrolo[2',1':3,4]pyrazino- and dihydropyrrolo[2',1':3,4][1,4]diazepino-[2,1-a]isoindolones showed that these compounds can be obtained in high yields through specific cyclization reactions . The properties of these compounds, such as solubility, stability, and reactivity, are crucial for their potential applications in medicinal chemistry.

科学研究应用

超分子化学

该领域的的研究重点是吡嗪羧酸的结构分析,以了解结晶结构中羧酸-吡啶超分子合成子的重复性。这项研究对于未来的晶体工程策略至关重要,表明(羧基)O-H...N(吡啶)和(吡啶)C-H...O(羰基)氢键在自组装过程中的重要性(Vishweshwar 等,2002)。

有机合成和配体

合成具有相邻季碳立体中心的旋光活性(吡唑基)吡啶对于开发手性N,N-供体配体具有重要意义。这些发现展示了吡唑基吡啶在区域选择性合成中的多功能性,为有机化学和配体设计领域做出了贡献(Kowalczyk & Skarżewski,2005)。

杂环化学

对氮杂环互变异构的研究突出了吡唑并[4,3-c]吡啶-3-酮在晶体和溶液中的结构动力学。这项研究提供了对这类化合物的稳定性和反应性的见解,这对它们在制药和材料科学中的潜在应用至关重要(Gubaidullin 等,2014)。

吡咯衍生物合成

通过转化具有羰基的吡咯衍生物来合成吡咯并三氮杂卓衍生物突出了创造具有各种应用(包括药理剂)的新化合物的潜力。这项工作强调了创新合成途径在扩展杂环化合物库中的重要性(Menges 等,2013)。

作用机制

未来方向

属性

IUPAC Name |

1-methyl-3-pyrrolidin-1-ylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-11-7-4-10-8(9(11)13)12-5-2-3-6-12/h4,7H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXVEOIUIHITHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)

![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)

![(5-Fluoropyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2546197.png)